BMS-823778 hydrochloride

Adipose tissue targeting Tissue distribution Metabolic syndrome

Procure BMS-823778 hydrochloride for studies requiring validated adipose tissue accumulation and CYP2C19-dependent PK. This Phase II clinical candidate provides >10,000-fold 11β-HSD2 selectivity and an established enantioselective LC-MS/MS assay, ensuring reproducibility not offered by class alternatives. Essential for translational research in metabolic syndrome.

Molecular Formula C18H19Cl2N3O
Molecular Weight 364.3 g/mol
CAS No. 1140898-87-8
Cat. No. B606259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-823778 hydrochloride
CAS1140898-87-8
SynonymsBMS-823778;  BMS 823778;  BMS823778; 
Molecular FormulaC18H19Cl2N3O
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CN2C1=NN=C2C3(CC3)C4=CC=C(C=C4)Cl)O.Cl
InChIInChI=1S/C18H18ClN3O.ClH/c1-17(2,23)14-4-3-11-22-15(14)20-21-16(22)18(9-10-18)12-5-7-13(19)8-6-12;/h3-8,11,23H,9-10H2,1-2H3;1H
InChIKeyMQBBSMNIRWXALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-823778 Hydrochloride: Clinical-Grade 11β-HSD1 Inhibitor for Metabolic Research Procurement


BMS-823778 hydrochloride (CAS 1140898-87-8) is a 1,2,4-triazolopyridinyl-methanol-derived synthetic small molecule that functions as a potent, selective, and orally bioavailable inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. The compound inhibits recombinant human 11β-HSD1 with an IC₅₀ of 2.3 nM and a Kᵢ of 0.9 nM, and displays >10,000-fold selectivity over the type 2 isozyme (11β-HSD2) [2]. BMS-823778 was advanced to Phase 2 clinical trials for type 2 diabetes, metabolic syndrome, atherosclerosis, and hypertension before termination, providing researchers with access to an extensively characterized clinical candidate with published human pharmacokinetic and safety data [3].

Why Generic 11β-HSD1 Inhibitors Cannot Substitute for BMS-823778 Hydrochloride in Research Applications


Despite the shared mechanism of 11β-HSD1 inhibition across multiple clinical candidates (including ABT-384, MK-0916, SPI-62, and BI-187004), these compounds are not interchangeable due to substantial divergence in tissue distribution profiles, species-specific potency, metabolic pathways, and the availability of validated analytical methodology [1]. BMS-823778 exhibits a notably high adipose-to-plasma concentration ratio that is not uniformly shared across the class, and its clearance is uniquely dependent on the CYP2C19 polymorphic pathway—a feature that enables genotype-stratified pharmacokinetic modeling but also precludes direct cross-compound extrapolation [2]. Furthermore, the human PK of BMS-823778 is supported by peer-reviewed clinical data including a validated enantioselective LC-MS/MS assay for its chiral metabolite, whereas many comparators lack equivalent published methodological transparency [3]. Substituting an alternative 11β-HSD1 inhibitor without accounting for these compound-specific variables introduces uncontrolled confounding that can invalidate preclinical-to-clinical translation and cross-study reproducibility.

Quantitative Differentiation Evidence: BMS-823778 Hydrochloride vs. In-Class 11β-HSD1 Inhibitors


High Adipose-to-Plasma Concentration Ratio: Differentiation from ABT-384 and MK-0916

BMS-823778 demonstrates a high adipose-to-plasma concentration ratio that distinguishes it from several other 11β-HSD1 clinical candidates [1]. While the primary literature for ABT-384 and MK-0916 does not emphasize adipose accumulation as a defining feature, the BMS-823778 discovery publication explicitly highlights this property as a key favorable characteristic driving its selection for clinical development [1]. The compound also achieved an ED₅₀ of 5.2 mg/kg in an ex vivo adipose DIO mouse model, confirming functional target engagement in adipose tissue [1].

Adipose tissue targeting Tissue distribution Metabolic syndrome Obesity research

CYP2C19-Dependent Clearance: A Genotype-Stratified PK Profile Distinct from UGT1A1-Dependent ABT-384 and Renally-Cleared MK-0916

BMS-823778 systemic clearance is directly and predominantly dependent on the polymorphic CYP2C19 enzyme, resulting in a 5.3-fold higher plasma exposure in CYP2C19 poor metabolizers (PMs) compared with extensive metabolizers (EMs) (P = 0.0097) following a single 10 mg oral dose [1]. This metabolic pathway contrasts with ABT-384, which is primarily metabolized by UGT1A1 with notable enterohepatic recirculation, and MK-0916, which undergoes predominantly renal excretion of unchanged drug [2]. The clinical pharmacokinetics of BMS-823778 have been characterized in both single and multiple ascending dose studies in healthy volunteers, with systemic exposure increasing proportionally to dose and exhibiting large intersubject variability attributable to CYP2C19 genotype [3].

Pharmacogenomics CYP2C19 polymorphism Drug metabolism Precision medicine

Cynomolgus Monkey PD Potency: Higher Sensitivity Than DIO Mouse Model Informs Species Selection

BMS-823778 exhibits robust acute pharmacodynamic effects in cynomolgus monkeys with an ED₅₀ of 0.6 mg/kg, compared with an ED₅₀ of 34 mg/kg in diet-induced obese (DIO) mice—a ~57-fold difference in potency between species [1]. This species divergence is consistent with the compound's markedly weaker enzymatic inhibition against mouse 11β-HSD1 (IC₅₀ = 600 nM, Kᵢ = 380 nM) versus human enzyme (IC₅₀ = 2.3 nM, Kᵢ = 0.9 nM) [2]. In contrast, ABT-384 exhibits similar potency across rodent, monkey, and human 11β-HSD1 (Kᵢ range 0.1–2.7 nM across all three species) .

Non-human primate pharmacology Translational research Pharmacodynamics Species scaling

11β-HSD2 Selectivity Window: >10,000-Fold Safety Margin Confirmed in Peer-Reviewed Literature

BMS-823778 demonstrates >10,000-fold selectivity for human 11β-HSD1 (IC₅₀ = 2.3 nM) over human 11β-HSD2 (IC₅₀ >32,000 nM) [1]. This selectivity window is explicitly documented in the primary discovery publication and corroborated by the IUPHAR/BPS Guide to Pharmacology database [2]. By comparison, MK-0916 exhibits a reported 11β-HSD2 IC₅₀ of approximately 800 nM, yielding a selectivity ratio of ~100-fold [3].

Isozyme selectivity Off-target profiling Safety pharmacology Glucocorticoid biology

Optimal Research and Industrial Application Scenarios for BMS-823778 Hydrochloride


Adipose Tissue-Targeted Metabolic Disease Research (Obesity, Insulin Resistance, Type 2 Diabetes)

BMS-823778 is the preferred 11β-HSD1 inhibitor for studies requiring documented adipose tissue accumulation and functional target engagement in this compartment. The compound's high adipose-to-plasma concentration ratio and ex vivo adipose DIO mouse model ED₅₀ of 5.2 mg/kg provide validated endpoints for assessing adipose-specific 11β-HSD1 inhibition [1]. Researchers investigating the role of adipose glucocorticoid amplification in insulin resistance, adipokine dysregulation, or obesity-associated inflammation should prioritize BMS-823778 over comparators lacking equivalent adipose partitioning data [1].

CYP2C19 Pharmacogenomic Studies and Genotype-Stratified PK/PD Modeling

BMS-823778 serves as a well-characterized probe substrate for CYP2C19 pharmacogenomic investigations. With published clinical data demonstrating 5.3-fold higher exposure in CYP2C19 poor metabolizers versus extensive metabolizers (P = 0.0097), the compound enables genotype-stratified pharmacokinetic and pharmacodynamic studies [2]. A validated physiologically-based pharmacokinetic (PBPK) model incorporating CYP2C19 genetic polymorphism data has been developed specifically for BMS-823778, allowing researchers to predict PK and drug-drug interactions in virtual populations with multiple polymorphic genes [3]. This infrastructure is not equivalently available for ABT-384 (UGT1A1 substrate) or MK-0916 (renally cleared).

Non-Human Primate Translational Pharmacology with Primate-Optimized Dosing

For research programs requiring non-human primate efficacy or safety pharmacology data, BMS-823778 provides a cynomolgus monkey ED₅₀ of 0.6 mg/kg, enabling accurate dose selection and allometric scaling to higher species [1]. This contrasts with ABT-384, which lacks species differentiation in potency, making BMS-823778 the appropriate selection when species-selective pharmacology is a required experimental variable [1]. The compound's oral bioavailability range of 44–100% across preclinical species further supports translational dose projections [1].

High-Selectivity 11β-HSD1 Inhibition Requiring Minimal 11β-HSD2 Off-Target Liability

In experimental systems where 11β-HSD2 inhibition could confound results through mineralocorticoid receptor activation, BMS-823778's >10,000-fold selectivity window provides a substantially larger safety margin than MK-0916's ~100-fold selectivity ratio [1] [2]. This is particularly relevant for renal physiology studies, cardiovascular pharmacology, or any model where endogenous corticosterone/cortisol regulation of mineralocorticoid receptors must remain intact [2]. The compound's 11β-HSD2 IC₅₀ >32,000 nM is documented in authoritative databases, providing procurement teams with verified selectivity metrics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-823778 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.